
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) is a complex compound that belongs to the class of metalloporphyrins Metalloporphyrins are coordination compounds consisting of a metal ion bound to a porphyrin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) typically involves the coordination of rhodium(III) with the porphyrin ligandCommon reagents used in the synthesis include rhodium chloride and the porphyrin ligand, with the reaction carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
the principles of coordination chemistry and the use of large-scale reactors for the synthesis of metalloporphyrins can be applied to produce this compound in larger quantities if needed .
Analyse Chemischer Reaktionen
Types of Reactions
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the rhodium(III) center can be further oxidized.
Reduction: Reduction reactions can also occur, potentially reducing the rhodium(III) to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new metalloporphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium(III) center acts as a catalytic site, enabling the activation of molecular oxygen or other reactants. The porphyrin ligand provides a stable framework that supports the catalytic activity and enhances the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other metalloporphyrins such as:
5,10,15,20-Tetramesitylporphyrinato)rhodium(III): A closely related compound with similar properties.
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin: Another metalloporphyrin with different substituents on the porphyrin ring.
5,10,15,20-Tetra(4-pyridyl)porphyrinato zinc: A zinc-based metalloporphyrin with distinct chemical behavior.
Uniqueness
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) is unique due to the presence of the amyl group and the specific coordination environment provided by the porphyrin ligand. This unique structure imparts distinct catalytic properties and reactivity compared to other metalloporphyrins .
Eigenschaften
Molekularformel |
C61H63N4Rh |
|---|---|
Molekulargewicht |
955.1 g/mol |
IUPAC-Name |
pentane;rhodium(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.C5H11.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-3-5-4-2;/h13-28H,1-12H3;1,3-5H2,2H3;/q-2;-1;+3 |
InChI-Schlüssel |
BTIUXWXXDBXRMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[CH2-].CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




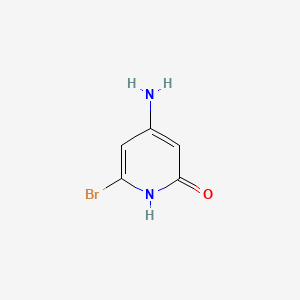

![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)
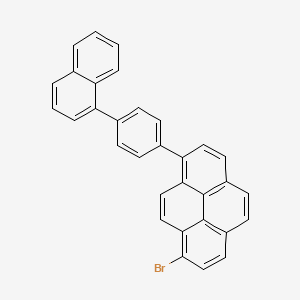
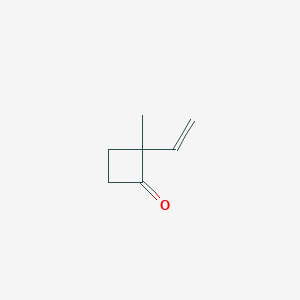
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

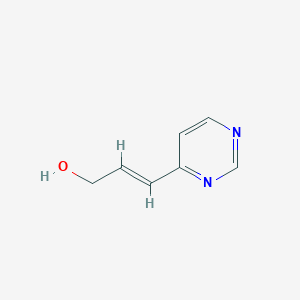

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
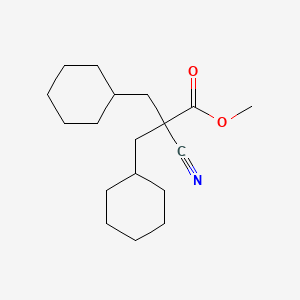
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
